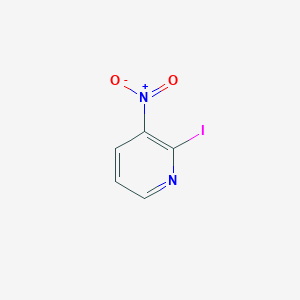

2-Iodo-3-nitropyridine

Vue d'ensemble

Description

2-Iodo-3-nitropyridine is a chemical compound with the empirical formula C5H3IN2O2 . It is an important intermediate in organic synthesis .

Synthesis Analysis

The synthesis of nitropyridine derivatives often starts with diethyl 3-oxopentanedioate, which is treated with triethylorthoformate and acetic anhydride. This is followed by treatment with a concentrated ammonia solution to yield 2,4-dihydroxy-5-carbethoxypyridine .Molecular Structure Analysis

The molecular structure of this compound has been studied extensively. In the molecule, all bond lengths are normal and in good agreement with those reported previously for similar compounds .Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Physical And Chemical Properties Analysis

This compound is a white to cream to brown or pale yellow to yellow crystalline powder . Its molecular weight is 249.99 .Applications De Recherche Scientifique

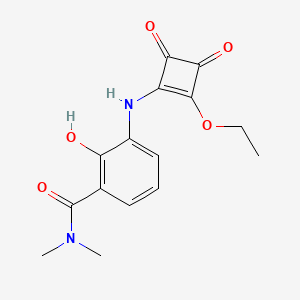

Programmable Molecular Diodes

Research has shown that molecules resembling 2-Iodo-3-nitropyridine can be engineered to exhibit charge-induced conformational changes, leading to applications in molecular electronics. For instance, a study demonstrated a molecular diode that operates through charge-induced controllable switching, suggesting potential for memory devices and nano-actuators (Derosa, Guda, & Seminario, 2003).

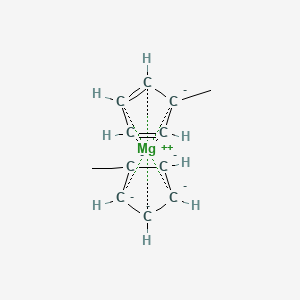

Catalytic Cross-Coupling

In the field of catalysis, this compound derivatives have been explored for their efficacy in catalytic cross-coupling reactions. A study found that certain organometallic complexes involving iodo- and nitropyridine components can effectively transfer methyl groups to other substrates, highlighting their utility in synthetic chemistry (Anderson, Jones, & Vicic, 2004).

Vibrational Properties and Structural Analysis

The vibrational properties and structural analysis of compounds closely related to this compound, such as 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide, have been extensively studied. These studies provide insights into the molecular conformation and intermolecular interactions, which are crucial for the development of new materials and pharmaceuticals (Ban-Oganowska et al., 2001).

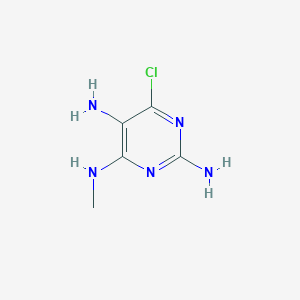

Anticancer and Antiviral Agents

Compounds with structural features similar to this compound have been synthesized and evaluated as potential anticancer and antiviral agents. These studies focus on the design and synthesis of nitrooxy pyrimidine nucleoside nitrate esters, exploring their ability to release cytotoxic nitric oxide, which could be beneficial in treating various diseases (Naimi et al., 2003).

Spectroscopic Investigations and Quantum Chemical Studies

Quantum chemical and spectroscopic investigations of nitropyridine derivatives provide a deep understanding of their molecular structure, electronic characteristics, and potential applications in materials science. For example, studies on 2-amino-3-methyl-5-nitropyridine have explored its vibrational frequencies, molecular orbitals, and electron density distribution, offering valuable information for designing new materials with specific electronic properties (Sivaprakash et al., 2019).

Mécanisme D'action

Target of Action

Nitropyridines, a class of compounds to which 2-iodo-3-nitropyridine belongs, are known to interact with various biological targets due to their electrophilic nature .

Mode of Action

Instead, the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . This could potentially be the case for this compound as well.

Biochemical Pathways

Nitropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .

Result of Action

As a nitropyridine, it may participate in various chemical reactions, leading to the formation of different compounds . The specific effects would depend on the nature of these compounds and their interactions with cellular targets.

Orientations Futures

Propriétés

IUPAC Name |

2-iodo-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUAYSMTXILGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433154 | |

| Record name | 2-IODO-3-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

209286-96-4 | |

| Record name | 2-IODO-3-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

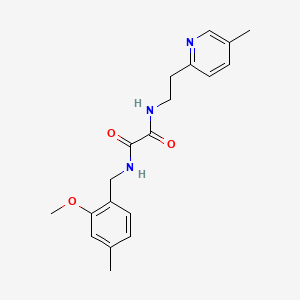

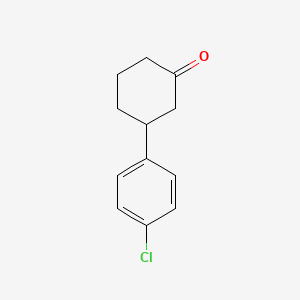

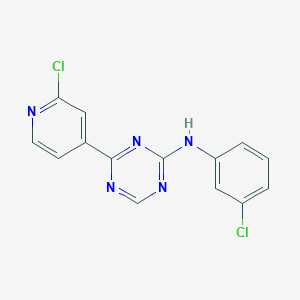

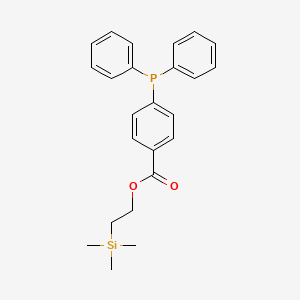

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.